Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]-

Catalog No.
S14500084
CAS No.
51944-00-4
M.F
C15H18O8
M. Wt
326.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy...

CAS Number

51944-00-4

Product Name

Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]-

IUPAC Name

3-[2,5-bis(ethoxycarbonyloxy)phenyl]propanoic acid

Molecular Formula

C15H18O8

Molecular Weight

326.30 g/mol

InChI

InChI=1S/C15H18O8/c1-3-20-14(18)22-11-6-7-12(23-15(19)21-4-2)10(9-11)5-8-13(16)17/h6-7,9H,3-5,8H2,1-2H3,(H,16,17)

InChI Key

DNPIFPRBZKVKGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=CC(=C(C=C1)OC(=O)OCC)CCC(=O)O

Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]-, also known as 3-[2,5-bis(ethoxycarbonyloxy)phenyl]propanoic acid, is an organic compound with the molecular formula C15H18O8C_{15}H_{18}O_8 and a molar mass of 326.3 g/mol. This compound features a benzene ring substituted with two ethoxycarbonyl groups and a propanoic acid moiety, making it a derivative of benzoic acid. It is classified under various synonyms, including 2,5-bis[(ethoxycarbonyl)oxy]benzenepropanoic acid and has a unique structure that contributes to its distinct chemical properties and biological activities .

Typical of carboxylic acids and esters:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Hydrolysis: In the presence of water, the ester bonds can be hydrolyzed back to the carboxylic acid and alcohol.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form simpler compounds.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are significant for modifying the compound for various applications in organic synthesis.

Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- exhibits notable biological activities. Research indicates that compounds with similar structures often demonstrate antimicrobial and antitumor properties. Specifically, derivatives of benzenepropanoic acids have been shown to inhibit bacterial growth and exhibit cytotoxic effects against various cancer cell lines. The presence of ethoxycarbonyl groups may enhance its solubility and bioavailability, contributing to its potential therapeutic applications .

The synthesis of benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- can be achieved through several methods:

  • Esterification Reaction: Reacting 2,5-dihydroxybenzoic acid with ethyl chloroformate in the presence of a base to form the diethyl ester.
  • Acylation: Using acetic anhydride or acetyl chloride in the presence of a catalyst to introduce the propanoic acid moiety.
  • Multistep Synthesis: Starting from simpler aromatic compounds followed by functional group modifications through established synthetic routes.

These methods highlight the versatility in synthesizing this compound for research and industrial purposes .

Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- has several applications:

  • Pharmaceuticals: Its potential antimicrobial and antitumor properties make it a candidate for drug development.
  • Agriculture: It may be explored as a pesticide or herbicide due to its biological activity against pathogens.
  • Chemical Intermediates: Used in the synthesis of other complex organic compounds in chemical research.

The compound's unique structure allows it to serve as a versatile building block in organic chemistry .

Studies on benzenepropanoic acid derivatives have indicated interactions with various biological targets. For instance:

  • Antimicrobial Studies: Compounds similar to benzenepropanoic acid have been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating significant inhibitory effects.
  • Cytotoxicity Assays: The compound has shown varying degrees of cytotoxicity against cancer cell lines like HepG-2 and HCT-116, suggesting potential use in cancer therapy.

These interactions underline the importance of structural modifications in enhancing biological efficacy .

Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Benzenepropanoic AcidC9H10O2Simple structure; less functional groups
Ethyl 4-hydroxybenzoateC9H10O3Hydroxy group enhances solubility
4-(Ethoxycarbonyl)benzoic AcidC11H12O4Contains ethoxycarbonyl; similar reactivity
2-Hydroxybenzoic AcidC7H6O3Active in pharmaceuticals; simpler structure

Uniqueness

Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- is unique due to its dual ethoxycarbonyl substituents which enhance its solubility and reactivity compared to simpler analogs. This structural feature may contribute significantly to its biological activities and applications in medicinal chemistry.

XLogP3

2.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

326.10016753 g/mol

Monoisotopic Mass

326.10016753 g/mol

Heavy Atom Count

23

General Manufacturing Information

Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]-: INACTIVE

Dates

Last modified: 08-10-2024

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